molecular formula C7H16N2O2 B15273203 N'-hydroxy-2-methoxy-3,3-dimethylbutanimidamide

N'-hydroxy-2-methoxy-3,3-dimethylbutanimidamide

Cat. No.: B15273203
M. Wt: 160.21 g/mol
InChI Key: KEQYOUPBBUFHON-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methoxy-3,3-dimethylbutanimidamide is an amidoxime derivative characterized by a hydroxyimino (N'-OH) group, a methoxy (-OCH₃) substituent at position 2, and two methyl (-CH₃) groups at position 3 of the butanimidamide backbone.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

N'-hydroxy-2-methoxy-3,3-dimethylbutanimidamide

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)5(11-4)6(8)9-10/h5,10H,1-4H3,(H2,8,9)

InChI Key

KEQYOUPBBUFHON-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C(/C(=N/O)/N)OC

Canonical SMILES

CC(C)(C)C(C(=NO)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related amidoximes and hydroxamic acids:

Compound Name Substituents/Functional Groups CAS Number Key Applications/Properties Reference
N'-Hydroxy-2-methoxy-3,3-dimethylbutanimidamide 2-methoxy, 3,3-dimethyl, N'-hydroxy Not explicitly listed Potential ligand for metal coordination, synthetic intermediate
N'-Hydroxy-3,3-dimethylbutanimidamide 3,3-dimethyl, N'-hydroxy 1344671-26-6 Supplier availability (3 suppliers)
N'-Hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide 3-methoxyphenyl methoxy, N'-hydroxy 1016864-21-3 R&D applications, available from BIOFOUNT
(E)-2-(4-Bromophenyl)-N'-hydroxy-2,3-dimethylbutanimidamide 4-bromophenyl, 2,3-dimethyl, N'-hydroxy 1360551-93-4 Limited suppliers (1), specialized synthesis
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide Cyclopropane, 4-chlorophenyl, hydroxamic acid Not listed Antioxidant activity (DPPH assay)

Key Observations :

  • This may improve solubility in polar solvents or alter ligand-metal binding efficiency .
  • Steric Effects : The 3,3-dimethyl groups in the target compound introduce steric hindrance, which could reduce reactivity in nucleophilic reactions compared to less substituted analogs like N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide .
  • Hydroxamic Acid Analogs : Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (a hydroxamic acid) differ in having a CONHOH group instead of an amidoxime (NH-C=N-OH). Hydroxamic acids are more commonly studied for antioxidant and metal-chelating properties .

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